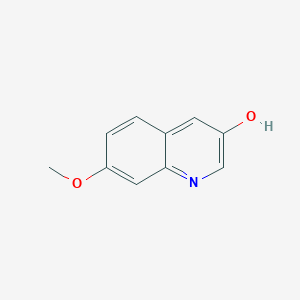

7-Methoxyquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

7-methoxyquinolin-3-ol |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 |

InChI Key |

YPLXVUNJJHIAGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Methoxyquinolin 3 Ol and Its Analogs

Precursor Synthesis and Intermediate Derivatization

The initial stages of synthesis focus on building the foundational quinoline (B57606) structure and installing the necessary functional groups that will later be modified.

The construction of the quinoline ring system is a foundational step in medicinal chemistry. nih.gov Several classical methods have been established for synthesizing the quinoline scaffold, which can be adapted based on the desired substitution pattern. scispace.com

One widely recognized method is the Knorr Quinoline Synthesis , which involves the condensation of an aromatic amine with a β-ketoester, followed by ring closure to form the quinoline system. orientjchem.org For the synthesis of 7-methoxy substituted quinolines, a precursor such as a methoxy-substituted aniline (B41778) would typically be used. Another classical approach is the Skraup reaction , which utilizes glycerol, sulfuric acid, and an aniline, although this method can be harsh. nih.govorientjchem.org Modern synthetic efforts often seek more efficient and milder conditions for these cyclization reactions. nih.gov

The placement of methoxy (B1213986) and hydroxyl groups on the quinoline ring is critical for defining the chemical properties of the final compound. The methoxy group at the 7-position is often incorporated by starting with an appropriately substituted precursor, such as m-anisidine, in a cyclization reaction. Alternatively, a hydroxyl group can be methylated to form the methoxy ether; for instance, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline. researchgate.net

The hydroxyl group at the 3-position of the quinoline ring is a key feature. While 4-hydroxyquinolines are common synthetic targets, the synthesis of 3-hydroxy variants requires specific strategies. Often, a precursor like 4-hydroxy-7-methoxyquinolin-2(1H)-one is used as a starting point for further functionalization at the C3 position. researchgate.nettandfonline.com

Halogenated quinolines are valuable intermediates, as the halogen atom serves as a versatile handle for introducing other functional groups via nucleophilic substitution or cross-coupling reactions.

A common method for introducing a chlorine atom is through the treatment of a hydroxyquinoline with a chlorinating agent. For example, 4-hydroxy-7-methoxyquinoline (B63709) can be converted to 4-chloro-7-methoxyquinoline (B1631688) using phosphorus oxychloride (POCl₃) under reflux conditions. This chloro-derivative is a key intermediate for synthesizing various analogs, including sulfonamides. nih.govresearchgate.net

Bromination can also be achieved. The compound 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one is a valuable intermediate that can be used to synthesize a variety of advanced heterocyclic compounds through substitution reactions. researchgate.nettandfonline.com

Beyond halogenation, other substitutions can be performed. Palladium-catalyzed borylation is a modern technique used to install a boronate ester onto the quinoline scaffold. For instance, ethyl 4-chloro-7-methoxyquinoline-3-carboxylate can undergo a Miyaura borylation reaction with bis(pinacolato)diboron (B136004) to yield the C-4 borylated product, which can then be used in subsequent Suzuki cross-coupling reactions. rsc.orgnih.gov

| Precursor/Intermediate | Reagents/Conditions | Product | Reference |

| 7-methoxy-4-quinolinol | Phosphorus oxychloride (POCl₃), reflux | 4-chloro-7-methoxyquinoline | |

| 4-hydroxy-7-methoxyquinolin-2(1H)-one | N-Bromosuccinimide (NBS) | 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one | researchgate.nettandfonline.com |

| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Bis(pinacolato)diboron (B₂(pin)₂), Pd catalyst, base | Ethyl 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate | rsc.orgnih.gov |

Targeted Derivatization and Functionalization

Starting from the functionalized 7-methoxyquinoline (B23528) core, various derivatives can be synthesized to explore structure-activity relationships. The synthesis of triazole and sulfonamide derivatives are two important examples of this targeted functionalization.

Triazole rings are important heterocyclic motifs in medicinal chemistry. nih.govmdpi.com The most common method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.govmdpi.com This reaction joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a 1,4-disubstituted 1,2,3-triazole ring.

To create triazole derivatives of 7-methoxyquinoline, one would first need to synthesize an azide (B81097) or alkyne precursor of the quinoline. For example, 4-azido-7-methoxyquinoline can serve as a precursor for synthesizing a range of 7-methoxyquinoline-4-substituted 1,2,3-triazole derivatives. evitachem.com Similarly, acetylene-containing quinoline-5-sulfonamides have been reacted with organic azides in the presence of a copper catalyst to yield hybrid molecules containing both quinoline and 1,2,3-triazole systems. nih.gov This strategy allows for the modular assembly of complex molecules by linking different fragments through the stable triazole linker. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Acetylene derivative of 8-methoxyquinoline-5-sulfonamide | Organic Azide | CuSO₄·5H₂O, Sodium Ascorbate, DMF/H₂O | 1,2,3-Triazole-quinoline hybrid | nih.gov |

| 4-Azido-7-methoxyquinoline | Terminal Alkyne | Copper(I) catalyst | 7-methoxyquinoline-4-substituted 1,2,3-triazole | evitachem.com |

Sulfonamides are another important class of functional groups in drug discovery. A primary method for synthesizing quinoline sulfonamides involves the reaction of a chloro-substituted quinoline with a sulfonamide-containing molecule (a sulfa drug). For example, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides were synthesized by reacting 4-chloro-7-methoxyquinoline with various sulfa drugs in dimethylformamide (DMF) under reflux. nih.govresearchgate.net

An alternative approach starts with the quinoline core and builds the sulfonamide group. This can be achieved by first preparing a quinoline sulfonyl chloride. For instance, 8-methoxyquinoline can be treated with chlorosulfonic acid to produce 8-methoxyquinoline-5-sulfonyl chloride. nih.gov This reactive intermediate can then be coupled with a variety of primary or secondary amines to generate a library of quinoline-5-sulfonamide (B3425427) derivatives. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 4-chloro-7-methoxyquinoline | Substituted Sulfonamide | Dimethylformamide (DMF), reflux | 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide | nih.govresearchgate.net |

| 8-methoxyquinoline-5-sulfonyl chloride | Amine (NHR¹R²) | Acetonitrile (CH₃CN), Triethylamine | 8-methoxyquinoline-5-sulfonamide | nih.gov |

Formation of Borylated Quinoline Scaffolds

A notable advancement in the functionalization of quinoline systems involves the palladium-catalyzed borylation of chloroquinolines. nih.gov This methodology provides an efficient and economical route to C-4 substituted borylated quinoline scaffolds, which serve as versatile intermediates for further chemical transformations. rsc.org

The synthesis typically begins with a precursor like ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. nih.gov This substrate undergoes a C-4 borylation reaction with bis(pinacolato)diboron (B₂(pin)₂) in the presence of a palladium catalyst. nih.govrsc.org This reaction is the first reported instance of Pd-catalyzed borylation at the C-4 position of complex chloroquinolines using the readily available B₂(pin)₂. nih.gov The resulting product, a borylated quinoline such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-methoxyquinoline-3-carboxylate, is a valuable synthon. rsc.org

A gram-scale synthesis of this borylated intermediate has been successfully performed, highlighting the method's utility for producing larger quantities. rsc.org The reaction conditions have been optimized, and it has been demonstrated that chloroquinolines are effective substrates for C-4 borylation under these developed conditions. rsc.org The scope of this borylation method has been expanded to include substrates with electron-neutral, electron-donating, and electron-withdrawing groups, all producing good yields. rsc.org

These borylated quinolines are not merely synthetic curiosities; they are functional building blocks. They have been successfully utilized as starting materials for Suzuki reactions to construct biaryls and for the synthesis of other biologically relevant structures like oxaboroles, trifluoroborate salts, and boronic acids. nih.gov For instance, the borylated ester can be converted into potassium (3-(ethoxycarbonyl)-7-methoxyquinolin-4-yl)trifluoroborate in a 75% yield and subsequently to (3-(ethoxycarbonyl)-7-methoxyquinolin-4-yl)boronic acid. nih.govrsc.org

| Substrate | Substituent at C-7 | Product | Yield (%) |

|---|---|---|---|

| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Methoxy (electron-donating) | 7c | 72 |

| Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate | Fluoro (electron-withdrawing) | 7d | 78 |

| 4-Chloro-2-(trifluoromethyl)quinoline | - | 7e | 82 |

Construction of Quinoline-3-carbonitrile Derivatives

Quinoline-3-carbonitrile derivatives are another important class of compounds, and their synthesis has been achieved effectively through one-pot multicomponent reactions. nih.govresearchgate.net This approach involves the simultaneous reaction of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, and ammonium (B1175870) acetate. nih.govresearchgate.net The reaction, typically conducted in refluxing absolute ethanol (B145695), provides the desired quinoline-3-carbonitrile products in a single step. researchgate.net

The quinoline-3-carbonitrile scaffold is a validated template for various biological applications. smolecule.com The 3-carbonitrile group can participate in hydrogen bonding, while other positions on the quinoline ring, such as the 4-position, can be substituted to enhance hydrophobic interactions. smolecule.com For example, 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile serves as a key scaffold in pharmaceutical research. smolecule.com The synthesis of such derivatives generally involves the initial formation of the quinoline core through cyclization reactions, followed by the introduction of various substituents via nucleophilic substitution or coupling reactions. smolecule.com

Synthesis of Quinoline-Thiazole Conjugates

The conjugation of quinoline and thiazole (B1198619) moieties has led to the development of hybrid molecules with significant chemical interest. nih.gov One synthetic strategy involves a multicomponent reaction to produce quinoline-sulfamethoxazole blended 4-thiazolidinone (B1220212) derivatives. researchgate.net This reaction combines 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, a 2-chloro-3-formyl quinoline (such as 2-chloro-7-methoxy-3-formylquinoline), and mercaptoacetic acid. researchgate.net The process yields complex conjugates like 4-(2-(2-chloro-7-methoxyquinolin-3-yl)-4-oxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. researchgate.net

Another established method for creating quinoline-thiazole hybrids is the Hantzsch thiazole synthesis. scielo.br This approach can be initiated from a key intermediate like 1-(2-((7-chloroquinolin-4-yl)amino)ethyl)thiourea, which is reacted with various 2-bromoacetophenones to furnish the target thiazole ring fused to the quinoline system. scielo.br Additionally, more complex fused systems incorporating thiazole rings have been synthesized, such as quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones. mdpi.com

Reactions with Binucleophilic Reagents

The reaction of quinoline derivatives with binucleophilic reagents is a powerful strategy for constructing new heterocyclic systems. researchgate.netresearchgate.net Starting materials such as 4-hydroxy-7-methoxyquinolin-2(1H)-one or its 3-bromo derivative serve as versatile precursors. researchgate.netresearchgate.net These quinolone moieties can react with various binucleophiles to generate a range of fused and appended heterocyclic compounds. researchgate.netresearchgate.net The specific products formed depend on the nature of the binucleophilic reagent and the reaction conditions employed. This method allows for the incorporation of additional rings and functional groups onto the quinoline core, significantly expanding its structural diversity. researchgate.net

Design and Synthesis of Fused Heterocyclic Systems

Building upon the reactions with binucleophiles, a primary goal is the design and synthesis of fused heterocyclic systems, where new rings are annulated to the quinoline framework. researchgate.netresearchgate.net The synthesis of these polyfused heterocycles often starts with functionalized quinolones like 4-hydroxy-7-methoxyquinolin-2(1H)-one and 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one. researchgate.netresearchgate.net For instance, reacting these precursors with halo-compounds in a suitable solvent can lead to the formation of complex structures. One such example is the synthesis of 2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2-dihydro-quinolin-3-yl)naphthalene-1,4-dione. researchgate.net These reactions demonstrate the utility of functionalized 7-methoxyquinoline derivatives as platforms for assembling elaborate, multi-ring systems. researchgate.netresearchgate.net

Advanced Synthetic Approaches

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Advanced approaches like one-pot multicomponent reactions are increasingly employed for the construction of complex heterocyclic scaffolds.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient and versatile, allowing for the formation of complex molecules from three or more reactants in a single procedural step. journalspub.com This approach is particularly valuable for synthesizing heterocyclic compounds, as it reduces reaction times, minimizes waste, and simplifies purification processes. journalspub.comresearchgate.net

A specific application of this strategy is the synthesis of new quinoline-3-carbonitrile derivatives. nih.gov As previously mentioned in section 1.2.4, these compounds can be obtained through a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, and ammonium acetate. nih.govresearchgate.net This method highlights the power of MCRs to rapidly assemble the quinoline core with desired functional groups. nih.gov

Another example involves the one-pot multicomponent cyclocondensation reaction between β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile (B47326) in ethanol with a catalytic amount of piperidine. mdpi.com This reaction yields a new class of pyrano[3,2-c]chromene derivatives, demonstrating the ability of MCRs to construct elaborate fused heterocyclic systems based on a quinoline starting material. mdpi.com

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, represent a highly efficient strategy in organic synthesis where multiple bond-forming transformations occur in a single pot without isolating intermediates. This approach offers significant advantages, including reduced reaction times, lower consumption of solvents and reagents, and increased atom and step economy. In the context of quinoline synthesis, various tandem methodologies have been developed to construct the core heterocyclic scaffold present in 7-Methoxyquinolin-3-ol and its analogs.

These sequences often involve the strategic combination of reactions such as condensation, amination, cyclization, and cycloaddition. For instance, a novel regioselective synthesis of quinoline derivatives has been achieved through a copper-mediated tandem reaction. rsc.org This process begins with a Knoevenagel condensation of an ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization to yield the quinoline ring system. rsc.org

Another powerful approach is the auto-tandem catalysis, where a single catalyst promotes two or more mechanistically distinct reactions within the cascade. An example is the synthesis of substituted quinolines from aldimines and electron-rich olefins, where an acid catalyst like triflimide (Tf₂NH) first facilitates a Povarov reaction (an inverse electron demand hetero-Diels–Alder reaction) to form a 1,2,3,4-tetrahydroquinoline (B108954) intermediate. acs.org The same catalyst then promotes the oxidation of this intermediate to the final aromatic quinoline product. acs.org

Furthermore, tandem reactions can be initiated under transition-metal-free conditions. A notable example is the synthesis of 3-(2-quinolyl) chromones from quinoline N-oxides and ynones. rsc.org This protocol proceeds through a sequence of a [3+2] cycloaddition, followed by ring-opening and O-arylation, all occurring in one pot without the need for metal catalysts or additives. rsc.org Such methods are valuable for their operational simplicity and for avoiding potential metal contamination in the final products. rsc.org The versatility of tandem reactions allows for the construction of complex, multi-ring systems based on the quinoline framework, such as the one-pot, three-component synthesis of quinoline-based tetracycles. nih.gov

Table 1: Examples of Tandem Reaction Strategies for Quinoline Synthesis

| Tandem Process | Key Reactions | Catalyst/Conditions | Starting Materials | Product Type | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Tandem Reaction | Knoevenagel Condensation, Amination, Cyclization | Copper | o-bromobenzaldehyde, active methylene nitriles | 2-Aminoquinolines, 2-Arylquinoline-3-carbonitriles | rsc.org |

| Auto-Tandem Catalysis | Povarov Reaction, Hydrogen-Transfer/Oxidation | Tf₂NH, TfOH, or Lewis Acids | Arylaldimines, electron-rich olefins | Substituted Quinolines | acs.org |

| Metal-Free Tandem Reaction | [3+2] Cycloaddition, Ring-Opening, O-Arylation | None (additive-free) | Quinoline N-oxides, ynones | 3-(2-Quinolyl) chromones | rsc.org |

| Three-Component Tandem Reaction | Not specified | Not specified | Heteroaromatic amine, methyl 2-formylbenzoate, isonitrile | Quinoline-based tetracycles | nih.gov |

Ion-Pair Complex Formation

The formation of ion-pair complexes is a significant aspect of the chemistry of quinoline derivatives, particularly those that can be protonated to form quinolinium cations. An ion pair consists of a cation and an anion held together by electrostatic forces, often with a significant degree of hydrophobic interaction when organic ions are involved. nih.gov This complexation can alter the physicochemical properties of the parent molecule, such as its solubility and stability.

A prominent example involves an analog of this compound, the antimalarial drug quinine (B1679958), which possesses a 6-methoxyquinoline (B18371) moiety. Quinine can be protonated at the quinuclidine (B89598) nitrogen to form a cation, which then reacts with an anionic species like sodium tetraphenylborate (B1193919) to form a stable ion-pair complex. mdpi.com This reaction is typically performed in an aqueous medium at room temperature. mdpi.com The resulting complex, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate, precipitates from the solution due to its increased hydrophobicity. nih.govmdpi.com

The formation and stability of such complexes can be studied through various analytical and computational methods. mdpi.com Theoretical calculations, for instance, can predict and visualize the ionic interactions that stabilize the complex, often showing proximity between the cationic nitrogen of the quinoline derivative and the anionic center (e.g., boron in tetraphenylborate). mdpi.com Experimental characterization confirms the structure and interactions within the complex. mdpi.com

Ion-pair formation is not limited to complex organic anions. Simpler inorganic anions can also participate. For example, platinum(II) complexes with quinoline-containing ligands like monoethyl 2-quinolylmethylphosphonate can form different types of products depending on the reaction acidity. nih.gov Under acidic conditions (pH < 3), the quinoline nitrogen is protonated, leading to the formation of an ion-pair salt complex, [LH]₂[PtX₄], where the protonated quinoline ligand acts as the cation and the tetrahaloplatinate serves as the anion. nih.gov Similarly, other substituted quinolinium cations have been shown to form ion-pair complexes with metal-containing anions like bis(iso-maleonitriledithiolate)nickelate(II). researchgate.net

Table 2: Characterization Data for Quinine-Tetraphenylborate Ion-Pair Complex

| Analytical Method | Observation | Interpretation | Reference |

|---|---|---|---|

| ESI-MS (+ve) | Peak at m/z 325.19 | Corresponds to the quinine cation (quinine⁺). | mdpi.com |

| ¹³C NMR | Peak at 56.63 ppm | Corresponds to the OCH₃ (methoxy) group on the quinoline ring. | mdpi.com |

| Resonances between 117.20 and 164.49 ppm | Aromatic carbons of the quinoline and tetraphenyl rings. | mdpi.com | |

| ¹H NMR | Resonances between 7.50 and 9.96 ppm | Protons of the quinoline ring system. | mdpi.com |

| Resonances between 6.80 and 7.38 ppm | Aromatic protons of the tetraphenylborate anion. | mdpi.com | |

| Computational Study | Negative complexation energy | Indicates the stability of the formed ion-pair complex. | mdpi.com |

| Proximity of Boron (B⁻) and Nitrogen (N⁺) | Confirms the ionic interaction between the two components. | mdpi.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminoquinolines |

| 2-Arylquinoline-3-carbonitriles |

| ortho-bromobenzaldehyde |

| 1,2,3,4-tetrahydroquinoline |

| Triflimide (Tf₂NH) |

| 3-(2-Quinolyl) chromones |

| Quinoline N-oxides |

| Ynones |

| Methyl 2-formylbenzoate |

| Isonitrile |

| Quinine |

| Sodium tetraphenylborate |

| (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol |

| Monoethyl 2-quinolylmethylphosphonate |

| Tetrahaloplatinate |

| Bis(iso-maleonitriledithiolate)nickelate(II) |

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Antimicrobial Activity

The quinoline (B57606) core is a well-established pharmacophore in the development of antimicrobial agents, and modifications to the 7-methoxyquinoline (B23528) scaffold have been shown to significantly impact its antimicrobial efficacy.

A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives revealed that the nature of the substituent on the sulfonamide moiety plays a pivotal role in their antimicrobial activity. For instance, the introduction of a sulfamethazine (B1682506) group resulted in a compound with the highest activity against a panel of bacterial and fungal strains, including E. coli and C. albicans. tandfonline.comresearchgate.net In contrast, the unsubstituted sulfanilamide (B372717) derivative exhibited the least potent activity. tandfonline.com This suggests that the bulk and electronic properties of the substituent at this position are critical for potent antimicrobial action. The replacement of an amino group with a guanidino group also led to a significant enhancement of activity against E. coli. tandfonline.com

Furthermore, increasing the length of the side chain attached to the quinoline ring appears to be a favorable modification for boosting antimicrobial activity. tandfonline.com The introduction of an acetyl group to a sulfanilamide derivative, for example, enhanced its activity against E. coli and S. aureus. tandfonline.com

While not 7-methoxyquinolin-3-ol derivatives, studies on related 6-methoxyquinoline-3-carbonitrile (B3100304) compounds also provide valuable SAR insights. In this series, ester and thioether derivatives demonstrated the highest antimicrobial activity against Gram-positive bacteria, while other derivatives showed significant activity against Gram-negative bacteria and fungi. nih.gov This highlights that modifications at various positions of the methoxyquinoline core can be strategically employed to tune the antimicrobial spectrum.

General principles of quinolone SAR suggest that while positions 2, 3, and 4 of the quinolone ring are often crucial and cannot be significantly altered without loss of activity, substituents at positions 5, 7, and 8 are critical for potent antimicrobial activity. nih.gov Specifically for the 7-position, optimizing substituents can impede the efficiency of bacterial efflux pumps, thereby increasing the intracellular concentration of the drug. nih.gov

| Compound Series | Structural Modification | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Sulfamethazine substituent on sulfonamide | Highest activity against bacteria and fungi | tandfonline.comresearchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Unsubstituted sulfanilamide | Least potent activity | tandfonline.com |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Guanidino group replacing amino group | Increased activity against E. coli | tandfonline.com |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Acetylation of sulfanilamide | Enhanced activity against E. coli and S. aureus | tandfonline.com |

| 6-methoxyquinoline-3-carbonitriles | Ester and thioether derivatives | Highest activity against Gram-positive bacteria | nih.gov |

Elucidation of Structural Features for Enzyme Inhibition

The 7-methoxyquinoline scaffold serves as a versatile template for the design of potent enzyme inhibitors, with specific structural features dictating their inhibitory activity and selectivity.

Research on functionalized methoxy (B1213986) quinoline derivatives has demonstrated their inhibitory potential against enzymes such as human carbonic anhydrases I and II (hCA I and II) and acetylcholinesterase (AChE). tandfonline.com The position of the methoxy group on the quinoline ring was found to significantly influence the enzyme inhibitory properties. tandfonline.com This suggests that the methoxy group at the 7-position of this compound likely plays a key role in orienting the molecule within the active site of target enzymes and forming favorable interactions.

In a series of 4-anilino-7-alkenylquinoline-3-carbonitriles, analogs were identified as potent inhibitors of MEK1 kinase. mdpi.com While these compounds have a different substitution pattern compared to this compound, this study underscores the importance of the quinoline core as a scaffold for kinase inhibitors. The nature of the substituent at the 7-position, in this case, an alkenyl group, was crucial for activity. This highlights the potential for introducing various substituents at the 7-position of the 7-methoxyquinoline scaffold to develop selective kinase inhibitors.

The 3-hydroxyl group of this compound is another key structural feature for enzyme inhibition. This hydroxyl group can act as a hydrogen bond donor, a critical interaction for binding to the active site of many enzymes. For instance, in the context of HIV integrase inhibitors based on a quinoline scaffold, a hydroxyl group at a specific position was found to be a structural requirement for biological activity, likely participating in a two-metal chelating mechanism within the enzyme's active site. mdpi.com

| Enzyme Target | Key Structural Feature of Quinoline Derivative | Role in Inhibition | Reference |

|---|---|---|---|

| Carbonic Anhydrases (hCA I & II), Acetylcholinesterase (AChE) | Position of methoxy group(s) | Influences inhibitory potency | tandfonline.com |

| MEK1 Kinase | Substituents at the 7-position (e.g., alkenyl group) | Crucial for potent inhibition | mdpi.com |

| HIV Integrase | Hydroxyl group on the quinoline core | Essential for biological activity, potentially via metal chelation | mdpi.com |

Analysis of Molecular Features Influencing Receptor Binding

The interaction of this compound derivatives with biological receptors is governed by a combination of molecular features that dictate their affinity and selectivity. The quinoline scaffold itself is a common motif in compounds targeting a variety of receptors.

The 7-methoxy group is a particularly important feature. The methoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cell membranes and access receptor binding sites. researchgate.netnih.gov It can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor's binding pocket. researchgate.net For example, in a series of quinolinone-based P2X7 receptor antagonists, a 4-methoxy substitution was found to be optimal for antagonist activity, highlighting the favorable contribution of this group to receptor binding. mdpi.com

The 3-hydroxyl group of this compound is another key determinant of receptor binding. This group can act as a hydrogen bond donor, a fundamental interaction for high-affinity binding to many receptors. The presence and position of hydroxyl groups on a ligand are often critical for establishing a network of hydrogen bonds that stabilize the ligand-receptor complex.

Furthermore, studies on imidazoquinoline derivatives as Toll-like receptor 7 (TLR7) agonists have shown that the nature of substituents on the quinoline scaffold can dramatically influence receptor selectivity. nih.govdrugbank.com For instance, certain substituents can favor binding to TLR7 over the closely related TLR8, and this selectivity is often driven by the formation of specific hydrogen bonds. drugbank.com This underscores the potential for modifying the this compound scaffold to achieve selective binding to a desired receptor.

| Molecular Feature | Potential Role in Receptor Binding | Supporting Evidence from Related Compounds | Reference |

|---|---|---|---|

| Quinoline Scaffold | Provides the core structure for receptor interaction. | Present in various receptor agonists and antagonists. | mdpi.com |

| 7-Methoxy Group | Enhances binding affinity, influences lipophilicity, acts as a hydrogen bond acceptor. | Optimal for activity in P2X7 receptor antagonists. | researchgate.netnih.govmdpi.com |

| 3-Hydroxyl Group | Acts as a hydrogen bond donor, crucial for stabilizing ligand-receptor interactions. | General principle in drug design. | |

| Other Substituents | Can modulate receptor selectivity and affinity. | Substituents on imidazoquinolines determine TLR7 vs. TLR8 selectivity. | nih.govdrugbank.com |

Impact of Substituent Patterns on Biological Efficacy

In the previously mentioned series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives, the substituent pattern on the benzenesulfonamide moiety directly correlated with antimicrobial efficacy. tandfonline.commdpi.com The presence of specific heterocyclic rings, such as in sulfamethazine, led to a marked increase in activity compared to simpler substituents. tandfonline.com This demonstrates that even distal modifications can have a profound impact on the biological profile of the parent molecule.

Studies on 6-methoxy-2-arylquinolines as P-glycoprotein (P-gp) inhibitors also provide valuable insights. The nature and substitution pattern of the aryl group at the 2-position, as well as modifications at the 4-position, were found to be critical for P-gp inhibitory activity. researchgate.netnih.gov This suggests that for this compound derivatives, the introduction of various aryl or other cyclic systems at different positions could be a viable strategy to modulate their biological efficacy for specific targets.

Furthermore, in a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the substitution pattern on both the quinoline core and the benzyloxy moiety was shown to be crucial for their anticancer activity. nih.gov Specific combinations of substituents at these positions resulted in compounds with high potency against various cancer cell lines. nih.gov This highlights the importance of a holistic approach to SAR, considering the interplay between different substituents on the molecule.

The electronic nature of the substituents also plays a significant role. In some series of quinazoline (B50416) derivatives, it has been observed that electron-donating groups generally lead to higher cytotoxic activity. This principle could potentially be applied to the this compound scaffold to enhance its efficacy in relevant biological assays.

| Compound Series | Substituent Pattern Variation | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Different substituents on the benzenesulfonamide moiety | Significant modulation of antimicrobial activity | tandfonline.commdpi.com |

| 6-methoxy-2-arylquinolines | Variations in the aryl group at the 2-position and substituents at the 4-position | Critical for P-glycoprotein inhibitory activity | researchgate.netnih.gov |

| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-ones | Different substituents on the quinoline core and benzyloxy moiety | Crucial for anticancer potency | nih.gov |

| Morpholine substituted quinazolines | Electron-donating vs. electron-withdrawing groups | Electron-donating groups generally increased cytotoxic activity |

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. While this compound itself is not chiral, the introduction of chiral centers into its derivatives would be expected to lead to stereoisomers with distinct biological profiles.

Biological targets, such as enzymes and receptors, are chiral macromolecules. Consequently, they often exhibit stereoselectivity in their interactions with small molecules. This means that one enantiomer of a chiral drug may bind to its target with high affinity, while the other enantiomer may bind with significantly lower affinity or not at all. In some cases, the "inactive" enantiomer may even have off-target effects or contribute to toxicity.

For derivatives of this compound, a chiral center could be introduced, for example, by attaching a substituent with a stereocenter to the quinoline core or by modifying the 3-hydroxyl group with a chiral moiety. The resulting enantiomers or diastereomers would likely exhibit different potencies and selectivities for their biological targets.

A clear example of the importance of stereochemistry can be seen in the biological activity of the natural product acivicin (B1666538) and its synthetic analog, 3-Br-acivicin. nih.gov Studies on the different stereoisomers of 3-Br-acivicin and its derivatives revealed that only the isomers with the "natural" stereochemistry displayed significant antiplasmodial activity. nih.gov This suggests that the biological target, in this case likely an amino acid transporter, has a strict stereochemical requirement for binding and/or transport.

Therefore, in the design and development of new therapeutic agents based on the this compound scaffold, it is crucial to consider the potential impact of stereochemistry. If chiral derivatives are synthesized, the separation and individual biological evaluation of the stereoisomers are essential steps to fully understand their structure-activity relationships and to identify the most potent and selective isomer for further development.

Applications and Future Directions in Chemical Synthesis

Utilization as Synthetic Intermediates

While direct applications of 7-Methoxyquinolin-3-ol as a synthetic intermediate are still an area of growing research, the broader 7-methoxyquinoline (B23528) scaffold is well-established in the synthesis of functionalized molecules. For instance, the related compound, 4-chloro-7-methoxyquinoline (B1631688), serves as a crucial starting material for a variety of derivatives. It is used in the synthesis of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, which have demonstrated notable antimicrobial and antibiofilm activities. nih.govresearchgate.netnih.gov This highlights the potential of the 7-methoxyquinoline core, and by extension this compound, as a foundational structure for creating libraries of compounds with diverse functionalities. The strategic placement of the methoxy (B1213986) and hydroxyl groups in this compound offers distinct reactive sites for further chemical transformations, paving the way for its use in the assembly of more complex molecular architectures.

Development of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, as these structures often form the core of new therapeutic agents. While specific examples detailing the use of this compound in the creation of new heterocyclic systems are not yet widely reported, the general importance of quinoline (B57606) derivatives in this field is undisputed. The quinoline ring system is a privileged scaffold, and its derivatives are known to be key components in the design of various bioactive compounds. The functional groups present in this compound, the hydroxyl and methoxy groups, provide handles for cyclization and annulation reactions, which are fundamental strategies for building fused heterocyclic systems. Future research is anticipated to leverage these features of this compound to construct novel and intricate heterocyclic frameworks with potential applications in drug discovery and materials science.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. While specific green chemistry protocols for the synthesis of this compound derivatives are not extensively documented, the broader field of quinoline synthesis is seeing a shift towards more eco-friendly methodologies. These approaches often focus on the use of less hazardous solvents, catalysts, and reagents, as well as improving reaction efficiency to reduce waste. The development of such methods for the derivatization of this compound would be a valuable contribution to sustainable chemistry, allowing for the environmentally responsible production of its derivatives for various applications.

Emerging Research Perspectives

Advanced Mechanistic Elucidation Techniques

A profound understanding of both the reaction mechanisms for synthesis and the biological mechanisms of action is critical for the development of novel quinoline (B57606) derivatives. Researchers are moving beyond classical methods to employ a suite of advanced techniques that provide unprecedented insight into the molecular dynamics of these compounds. researchgate.net

Computational and Spectroscopic Synergy: The integration of computational modeling with advanced spectroscopic methods is a cornerstone of modern mechanistic elucidation. mdpi.comresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model molecular structures, reaction pathways, and electronic properties. mdpi.comresearchgate.net These theoretical predictions can then be correlated with experimental data from spectroscopic techniques. For instance, Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize molecular structures, while UV-Vis spectroscopy provides information on electronic transitions. mdpi.comresearchgate.net This combination allows for a detailed examination of reaction intermediates and transition states that are often difficult to isolate and study experimentally. researchgate.net In the context of biological activity, molecular docking studies are employed to predict how quinoline derivatives bind to protein targets, which can be validated through biophysical methods. mdpi.com

Recent studies on quinoline derivatives have successfully used these integrated approaches. For example, DFT calculations have been employed to elucidate the mechanisms of various classical quinoline synthesis reactions, such as the Doebner and Friedländer syntheses, providing clarity on the formation of key intermediates. mdpi.comorientjchem.orgiipseries.org Similarly, the combination of NMR, FT-IR, and DFT has been instrumental in confirming the structures of novel 5,8-quinolinedione (B78156) hybrids and exploring their electronic properties. mdpi.com

| Technique | Application for Quinoline Derivatives | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways for syntheses like Doebner and Friedländer. mdpi.comorientjchem.orgiipseries.org | Elucidation of transition states and reaction intermediates; prediction of spectroscopic properties. mdpi.com |

| Molecular Docking | Predicting binding modes of quinoline-based inhibitors to biological targets (e.g., kinases, enzymes). mdpi.com | Identification of key amino acid interactions; guidance for structure-based drug design. |

| NMR Spectroscopy | Structural confirmation of novel quinoline compounds and reaction products. mdpi.com | Unambiguous determination of molecular connectivity and stereochemistry. |

| FT-IR Spectroscopy | Monitoring the formation of functional groups during a reaction; characterizing final products. researchgate.netmdpi.com | Confirmation of carbonyl groups, hydroxyl groups, and other key functionalities. |

| UV-Vis Spectroscopy | Studying the electronic properties and charge-transfer complexes of quinoline derivatives. researchgate.netnih.gov | Understanding π-electron systems and their interactions with other molecules. |

Integration of Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by accelerating the design-make-test-analyze cycle. springernature.com For scaffolds like quinoline, which are prevalent in kinase inhibitors, AI offers powerful tools to navigate the vast chemical space and design novel molecules with high potency and selectivity. tandfonline.comnih.gov

Generative Models for Novel Scaffolds: A key application of AI is in de novo compound design using generative models. nih.govmdpi.com These models, often based on deep neural networks, learn the underlying patterns and rules from large datasets of known active molecules (e.g., existing kinase inhibitors). tandfonline.com They can then generate novel chemical structures that are predicted to have desirable biological activities. nih.govmdpi.com This approach can be used for tasks like scaffold hopping, where the core quinoline structure is replaced with a novel bioisostere, or for optimizing the substituents on the 7-Methoxyquinolin-3-ol core to improve target engagement or pharmacokinetic properties. researchgate.net Recent studies have demonstrated the use of generative models to design novel covalent inhibitors for specific targets like Bruton's tyrosine kinase (BTK), showcasing the potential to create highly specialized therapeutic agents. nih.govmdpi.com

Predictive Modeling and Virtual Screening: Machine learning algorithms are also extensively used to build predictive models for various properties, including biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Structure-based methods, which require the 3D structure of the target protein, are enhanced by ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) to improve scoring function accuracy for virtual screening. nih.gov These models can rapidly screen massive virtual libraries of quinoline derivatives to identify promising candidates for synthesis and experimental testing, significantly reducing the time and cost associated with early-stage drug discovery. researchgate.net

| AI/ML Approach | Description | Application in Quinoline Derivative Design |

| Generative Modeling | Deep learning models (e.g., CLMs, GANs) that learn from existing chemical data to create new, valid molecular structures. tandfonline.comresearchgate.net | Designing novel kinase inhibitors with unique scaffolds or optimized side chains based on the this compound template. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity. | Predicting the inhibitory activity of new this compound analogs against specific kinase targets. |

| Virtual High-Throughput Screening (vHTS) | Computational screening of large compound libraries against a biological target. nih.gov | Identifying potential hits from virtual libraries of quinoline compounds for further investigation. |

| ADME/Tox Prediction | Machine learning models trained to predict pharmacokinetic and toxicity profiles of compounds. nih.gov | Prioritizing designed this compound derivatives with favorable drug-like properties before synthesis. |

Exploration of Host-Guest Chemistry and Supramolecular Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting avenues for the application of this compound. researchgate.net The principles of host-guest chemistry—where a 'host' molecule forms a complex with a 'guest' molecule—are being explored for applications ranging from drug delivery to sensing. The structure of this compound, with its aromatic quinoline core, hydroxyl group (a hydrogen-bond donor and acceptor), and methoxy (B1213986) group, makes it an ideal candidate for participating in a variety of supramolecular interactions.

Non-Covalent Interactions: The quinoline ring system can engage in π–π stacking interactions, a common organizing force in supramolecular assemblies. rsc.org Studies on other quinoline-based ligands have shown that these π–π stacking interactions can lead to the formation of dimers and higher-order structures. rsc.org Furthermore, the hydroxyl and methoxy groups, along with the ring nitrogen, can participate in hydrogen bonding. These non-covalent forces are crucial for molecular recognition, where a host molecule selectively binds to a specific guest.

Host-Guest Systems: The encapsulation of quinoline derivatives within macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils can modify their physical and chemical properties. For instance, forming a host-guest complex can enhance the aqueous solubility of a poorly soluble drug, protect it from degradation, or control its release. Research into the asymmetric hydrogenation of quinolines has shown that oligo(ethylene glycol)s can act as hosts, encapsulating quinolinium salts through supramolecular interactions and thereby regulating catalytic activity. nih.gov This demonstrates the potential to control the reactivity and behavior of this compound by embedding it within a tailored supramolecular environment.

| Host Molecule Class | Potential Interaction with this compound | Potential Application |

| Cyclodextrins | Inclusion of the quinoline ring within the hydrophobic cavity. | Enhanced solubility, controlled release systems. |

| Calixarenes | π–π stacking between the quinoline and the aromatic units of the calixarene. | Chemical sensing, molecular recognition. |

| Cucurbiturils | Encapsulation of the quinoline moiety, potentially involving ion-dipole and hydrophobic interactions. | Drug delivery, stabilization of the guest molecule. |

| Oligo(ethylene glycol)s (OEGs) | Encapsulation via hydrogen bonding and other supramolecular forces. nih.gov | Regulation of reactivity, catalyst modulation. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 7-Methoxyquinolin-3-ol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, quinoline derivatives often utilize POCl₃ for chlorination or DMF-DMA (dimethylformamide dimethyl acetal) for formylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) ensures >95% purity. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Table 1: Example Reaction Conditions for Quinoline Derivatives

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | POCl₃, 85°C, 6 h | Chlorination of hydroxyl groups | |

| 2 | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Reduction of nitro intermediates |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Compare methoxy proton shifts (δ 3.8–4.0 ppm) and aromatic proton patterns to literature .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and methoxy (2850–2950 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉NO₂: 176.07 m/z) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles for absolute configuration .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the hydroxyl group. Stability tests (TGA/DSC) show decomposition >150°C. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing methoxy with ethoxy or halogens). For example, in quinoxaline derivatives, replacing 7-methoxy with chloro (7c → 7d) reduced antioxidant activity by 30%, highlighting the methoxy group’s role in radical scavenging . Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. Table 2: Substituent Effects on Antioxidant Activity (IC₅₀, μM)

| Compound | R₁ | R₂ | IC₅₀ (DPPH Assay) | Reference |

|---|---|---|---|---|

| 7c | OCH₃ | CH₃ | 12.4 | |

| 7d | Cl | CH₃ | 18.9 |

Q. What advanced techniques are recommended for analyzing degradation byproducts under varying pH?

- Methodological Answer : Use LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to identify degradation products. For example, acidic conditions (pH 2) may hydrolyze the methoxy group to quinolin-3,7-diol, while alkaline conditions (pH 10) could oxidize the hydroxyl group to a ketone . Computational modeling (DFT) predicts degradation pathways by calculating bond dissociation energies (e.g., O–CH₃ vs. C–OH cleavage) .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm methoxy group attachment via long-range coupling to C-7 .

- Isotopic labeling : Synthesize ¹³C-labeled methoxy groups to track chemical shift assignments .

- Comparative analysis : Cross-reference with databases (e.g., SciFinder, Reaxys) for structurally similar quinolines .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and share raw spectral data (NMR, MS) in supplementary materials .

- Ethical Compliance : Declare conflicts of interest and retain original data for 5–10 years post-publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.